molecular formula C15H17NO2S B278625 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone

2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone

Cat. No. B278625
M. Wt: 275.4 g/mol
InChI Key: LYVHVPIZQOUXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the development of new drugs. The compound has been shown to exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone is not fully understood. However, studies have suggested that the compound may exert its biological activities by interacting with specific cellular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone in lab experiments is its potent biological activities, which make it a promising candidate for drug development. However, one of the limitations is its relatively high cost and low availability, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone. One of the directions is to further investigate its mechanism of action and identify its cellular targets. This may provide insights into its biological activities and facilitate the development of new drugs. Another direction is to explore its potential use as a fluorescent probe for detecting metal ions, which may have applications in environmental monitoring and biomedical imaging. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and humans.

Synthesis Methods

The synthesis of 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone can be achieved through various methods. One of the commonly used methods involves the reaction of 2,5-dimethylbenzoyl chloride with 4,5-dimethyl-2-mercapto-1,3-oxazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the desired compound.

properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone

InChI

InChI=1S/C15H17NO2S/c1-9-5-6-10(2)13(7-9)14(17)8-19-15-16-11(3)12(4)18-15/h5-7H,8H2,1-4H3

InChI Key

LYVHVPIZQOUXQF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC(=C(O2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC(=C(O2)C)C

Origin of Product

United States

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